CYP3A4 Inhibition Liability: A Direct Head-to-Head Comparison with Structurally Allied Piperidine-Triazoles in Human Liver Microsomes
N-Cyclohexyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide demonstrates a moderate CYP3A4 inhibition IC50 of 50 µM (testosterone 6β-hydroxylation) in pooled mixed-gender human liver microsomes [1]. By contrast, numerous marketed and investigational piperidine-triazole derivatives bearing N-aryl or N-heteroaryl substitutions exhibit CYP3A4 IC50 values in the low nanomolar to sub-micromolar range (e.g., ketoconazole IC50 = 0.015–0.05 µM; itraconazole IC50 = 0.001–0.005 µM) [2]. This approximately 1,000- to 50,000-fold lower inhibitory potency positions the compound as a significantly reduced CYP3A4 perpetrator risk, a critical parameter in early drug-discovery triage.
| Evidence Dimension | CYP3A4 inhibition potency (IC50, testosterone 6β-hydroxylation) |
|---|---|
| Target Compound Data | IC50 = 50,000 nM (50 µM) |
| Comparator Or Baseline | Ketoconazole IC50 ≈ 15–50 nM; Itraconazole IC50 ≈ 1–5 nM (strong CYP3A4 inhibitors) |
| Quantified Difference | Target compound is 1,000- to 50,000-fold less potent as CYP3A4 inhibitor vs. strong clinical inhibitors |
| Conditions | Human liver microsomes, pooled mixed-gender; substrate: testosterone; NADPH regeneration; 3-min pre-incubation; HPLC-UV detection |
Why This Matters
Lower CYP3A4 inhibition reduces the probability of metabolism-based drug-drug interactions, making this scaffold preferable for programs where polypharmacy is anticipated.
- [1] BindingDB Entry BDBM50103451 (ChEMBL3398252). CYP3A4 IC50 = 50,000 nM in human liver microsomes. University of Georgia / ChEMBL curation. View Source
- [2] U.S. Food and Drug Administration. (2020). Drug Development and Drug Interactions: Table of Substrates, Inhibitors and Inducers. FDA Guidance Document. View Source
